molecular formula C5H8O3 B7839955 2-Propenoic acid, 3-ethoxy-

2-Propenoic acid, 3-ethoxy-

Cat. No. B7839955
M. Wt: 116.11 g/mol
InChI Key: SYMAGJYJMLUEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-ethoxy- is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Chemoprevention

  • Cancer Chemopreventive Agent : A study discusses 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound biosynthetically related to ferulic acid, which has shown potential as a chemopreventive agent for various types of cancer, particularly colon and tongue cancers (Curini et al., 2006).

Anti-Diabetic Activity

  • Anti-Diabetic Compound : A different form of the compound, (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, was synthesized and showed significant anti-diabetic activity in vitro and in vivo, suggesting its potential as an anti-diabetic agent (Cai et al., 2006).

Synthetic Methodology

  • Intermediate for Pharmaceutical Synthesis : A paper describes the synthesis of 2-(6'-methoxy-2'-naphthyl) propenoic acid, an intermediate in the production of d-Naproxen, a nonsteroidal anti-inflammatory drug (Lu Xian, 2000).
  • Synthesis of Pesticide Intermediates : Ethyl-2-(p-ethoxyphenyl) propenoate, an intermediate for synthesizing cycloprothrin (a pesticide), was synthesized via a new route, highlighting the role of ethoxy propenoic acid derivatives in agricultural chemistry (Weng Jianquan, 2007).

Material Science

  • Copolymer Synthesis : Novel copolymers of styrene and oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates were synthesized, demonstrating the utility of propenoic acid derivatives in polymer science (Kharas et al., 2016).

properties

IUPAC Name

3-ethoxyprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMAGJYJMLUEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, 3-ethoxy-
Reactant of Route 2
2-Propenoic acid, 3-ethoxy-
Reactant of Route 3
2-Propenoic acid, 3-ethoxy-
Reactant of Route 4
2-Propenoic acid, 3-ethoxy-
Reactant of Route 5
2-Propenoic acid, 3-ethoxy-
Reactant of Route 6
2-Propenoic acid, 3-ethoxy-

Disclaimer and Information on In-Vitro Research Products

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